4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole
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Overview
Description
4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of benzyl hydrazine with 3,5-dimethyl-2,4-pentanedione. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include modulation of enzyme activity, interference with metabolic processes, and binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-4H-pyrazole
- 3,5-Dimethyl-4H-pyrazole
- 4,4-Dibenzyl-4H-pyrazole
Uniqueness
4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
23147-81-1 |
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Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4,4-dibenzyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C19H20N2/c1-15-19(16(2)21-20-15,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
URFRTPANSKYVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C1(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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